6-Methylfuro[2,3-b]pyridine
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Overview
Description
6-Methylfuro[2,3-b]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system with a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylfuro[2,3-b]pyridine typically involves multiple steps. One common method starts with the Claisen condensation of ethyl 2-ethoxy-6-methylpyridine-3-carboxylate with ethyl acetate, yielding ethyl 2-ethoxy-6-methylnicotinoylacetate. This intermediate is then converted to 3-bromo-acetyl-6-methyl-2-pyridone by heating with bromine in 48% hydrobromic acid. The cyclization of the bromoacetylpyridone using silver oxide in methanol produces 3-oxo-6-methyl-2,3-dihydrofuro[2,3-b]pyridine, which is subsequently reduced to 3-hydroxy-6-methyl-2,3-dihydrofuro[2,3-b]pyridine with lithium aluminum hydride in dimethoxyethane. Finally, acetylation and pyrolysis of this compound yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable organic synthesis techniques, including condensation reactions, cyclization, and reduction processes.
Chemical Reactions Analysis
Types of Reactions: 6-Methylfuro[2,3-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride is frequently used for reduction reactions.
Substitution: Halogenation reactions can be performed using bromine or chlorine under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
6-Methylfuro[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-Methylfuro[2,3-b]pyridine exerts its effects involves interactions with various molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 6-Methyl-2,3-dihydrofuro[2,3-b]pyridine
- 3-amino-2-aroyl-4-methoxymethyl-6-methylfuro[2,3-b]pyridine
- 4-chloromethyl-2-heteroaryl[2,3-c]pyridines
Uniqueness: Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-methylfuro[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-2-3-7-4-5-10-8(7)9-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEWBBLIDMDPHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719686 |
Source
|
Record name | 6-Methylfuro[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39853-77-5 |
Source
|
Record name | 6-Methylfuro[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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